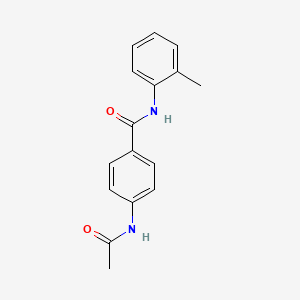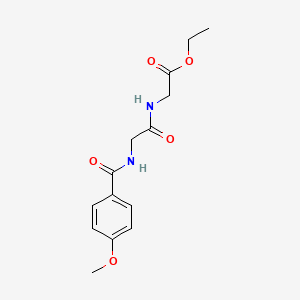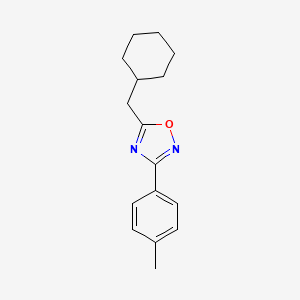
6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine have shown promise in cancer research, particularly in their antiproliferative effects against human cancer cell lines. A study by Mallesha et al. (2012) synthesized derivatives that exhibited significant antiproliferative activity against various cancer cell lines, including K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) using the MTT assay method. Compounds from this series demonstrated potential as anticancer agents, warranting further investigation for therapeutic applications Mallesha et al., 2012.
Neurological Applications
Research has also explored the neurological implications of compounds similar to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine. Eskola et al. (2002) synthesized a candidate for imaging dopamine D4 receptors, aiming to enhance understanding of neurological diseases and potential treatments. Their compound was developed for high specific radioactivity and evaluated for its potential in neuroimaging, contributing to the broader field of neuroscience research and diagnostic imaging Eskola et al., 2002.
Antimicrobial and Anti-Inflammatory Agents
Further studies have demonstrated the versatility of these compounds in creating novel antimicrobial and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized derivatives that exhibited COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities. Their research highlights the potential of such compounds in developing new therapeutic agents for treating inflammation and pain Abu-Hashem et al., 2020.
Vasodilatory and Cardiovascular Effects
Compounds with structural similarities to 6-(4-acetyl-1-piperazinyl)-N,N,2-trimethyl-4-pyrimidinamine have been investigated for their vasodilatory effects, which are of interest in cardiovascular research. McCall et al. (1983) synthesized derivatives that acted as hypotensives through direct vasodilation, presenting a new avenue for cardiovascular disease treatment McCall et al., 1983.
Chemodosimetric Sensors
Lee et al. (2013) explored the use of naphthalimide derivatives, similar in reactivity to the compound , as chemodosimetric sensors for detecting hydrazine, a compound of environmental and industrial significance. Their research offers a novel approach to environmental monitoring, showcasing the diverse potential applications of these chemical structures Lee et al., 2013.
Propiedades
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-14-12(16(3)4)9-13(15-10)18-7-5-17(6-8-18)11(2)19/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOOCHQHCBRHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

